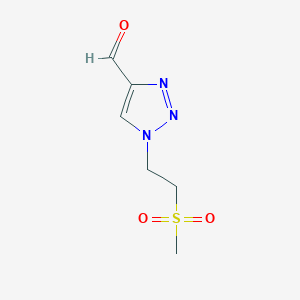

1-(2-(Methylsulfonyl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde

Description

1-(2-(Methylsulfonyl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde is a triazole derivative characterized by a 1,2,3-triazole core substituted at position 1 with a 2-(methylsulfonyl)ethyl group and at position 4 with a carbaldehyde functional group. The methylsulfonyl moiety is a strong electron-withdrawing group, which may influence the compound’s reactivity, solubility, and biological interactions.

Propriétés

Formule moléculaire |

C6H9N3O3S |

|---|---|

Poids moléculaire |

203.22 g/mol |

Nom IUPAC |

1-(2-methylsulfonylethyl)triazole-4-carbaldehyde |

InChI |

InChI=1S/C6H9N3O3S/c1-13(11,12)3-2-9-4-6(5-10)7-8-9/h4-5H,2-3H2,1H3 |

Clé InChI |

LDEQWHAVHLPMBY-UHFFFAOYSA-N |

SMILES canonique |

CS(=O)(=O)CCN1C=C(N=N1)C=O |

Origine du produit |

United States |

Méthodes De Préparation

General Synthetic Strategy

The synthesis of this compound can be divided into three major stages:

- Formation of the 1H-1,2,3-triazole core with the appropriate substitution at the 1-position (2-(methylsulfonyl)ethyl group).

- Introduction of the aldehyde group at the 4-position of the triazole ring.

- Purification and characterization of the final product.

Preparation of the 1-(2-(Methylsulfonyl)ethyl)-1H-1,2,3-triazole Intermediate

The 1-substituted triazole core is typically prepared via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, which is a reliable method for constructing 1,2,3-triazoles with high regioselectivity. The synthetic route involves:

- Synthesis of 2-(methylsulfonyl)ethyl azide: This azide is prepared by converting 2-(methylsulfonyl)ethyl halides (e.g., bromide or chloride) to the corresponding azide via nucleophilic substitution with sodium azide.

- Reaction with terminal alkynes: The azide is then reacted with a terminal alkyne under copper(I) catalysis to form the 1-substituted 1,2,3-triazole.

This step ensures the selective formation of the 1-(2-(methylsulfonyl)ethyl)-1H-1,2,3-triazole scaffold.

Introduction of the Aldehyde Group at the 4-Position

The aldehyde functionality at the 4-position of the triazole ring is introduced through selective formylation reactions. Literature reports and analogous synthetic procedures suggest the following methods:

- Oxidation of 4-(hydroxymethyl)-1-(2-(methylsulfonyl)ethyl)-1H-1,2,3-triazole: Starting from the hydroxymethyl derivative, oxidation using mild oxidizing agents such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl radical) in the presence of sodium hypochlorite and sodium bromide can selectively convert the primary alcohol to the aldehyde without overoxidation to the acid. This method has been demonstrated for similar triazole derivatives.

- Direct formylation via lithiation and quenching with electrophilic formyl sources: Directed metalation of the triazole ring at the 4-position using strong bases such as lithium diisopropylamide (LDA) followed by reaction with electrophilic formylating agents (e.g., dimethylformamide) can yield the aldehyde. This approach requires careful control of reaction conditions to avoid side reactions.

Representative Reaction Conditions and Yields

| Step | Reaction Type | Reagents/Conditions | Notes | Yield (%) |

|---|---|---|---|---|

| 1 | Azide formation | 2-(methylsulfonyl)ethyl bromide + NaN3, DMF, 60°C | Nucleophilic substitution | 85-90 |

| 2 | CuAAC cycloaddition | Azide + terminal alkyne, CuSO4/sodium ascorbate, t-BuOH/H2O, RT | Regioselective triazole formation | 80-95 |

| 3 | Oxidation to aldehyde | TEMPO, NaBr, NaOCl, CH2Cl2/H2O, 0-10°C | Mild oxidation of hydroxymethyl to aldehyde | 75-85 |

Analytical and Purification Techniques

- Purification: Column chromatography on silica gel using gradients of ethyl acetate and hexane is commonly employed to isolate the aldehyde compound.

- Characterization: Nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) confirm the structure and purity.

- Crystallization: The aldehyde often crystallizes as a solid, facilitating further purification.

Summary of Key Research Findings

- The use of copper-catalyzed azide-alkyne cycloaddition is the most reliable method for constructing the 1-substituted triazole core.

- Oxidation of hydroxymethyl precursors using TEMPO/NaOCl/NaBr is a mild and selective method to obtain the aldehyde without overoxidation.

- Directed lithiation followed by electrophilic formylation is an alternative but more sensitive approach requiring low temperatures and inert atmosphere.

- These methods avoid issues such as N-methyl isomerization and excessive quaternization seen in related triazole syntheses.

This detailed preparation overview integrates established synthetic organic chemistry methods and literature precedents, providing a comprehensive guide for the synthesis of 1-(2-(methylsulfonyl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(2-(Methylsulfonyl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methylsulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Primary alcohols.

Substitution: Various substituted triazole derivatives.

Applications De Recherche Scientifique

1-(2-(Methylsulfonyl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mécanisme D'action

The mechanism of action of 1-(2-(Methylsulfonyl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor by binding to the active site of enzymes or receptors, thereby blocking their activity. The triazole ring and the aldehyde group can interact with various molecular targets, leading to the modulation of biological pathways.

Comparaison Avec Des Composés Similaires

Key Observations :

- Electron Effects : The methylsulfonyl group in the target compound introduces strong electron-withdrawing effects, contrasting with electron-donating alkyl or aromatic groups in analogs. This may reduce nucleophilicity at the triazole ring and influence reactivity in subsequent reactions .

- Biological Relevance : Fluorinated and benzyl-substituted derivatives (e.g., 1-(3-Fluorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde) are associated with cholinesterase inhibition, suggesting that substituent polarity and aromaticity are critical for enzyme interactions .

Example :

- 1-(2-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde was synthesized via Hantzsch dihydropyridine reactions with 85% yield, demonstrating the efficiency of this method for nitro-substituted analogs .

The target compound’s methylsulfonylethyl substituent may require specialized protecting-group strategies during synthesis to prevent undesired side reactions with the sulfonyl group.

Physicochemical Properties

While explicit data for this compound are unavailable in the evidence, trends can be inferred:

Notes:

- Higher molecular weight and polarity may reduce membrane permeability relative to smaller derivatives like 1-ethyl-4-methyl-1H-triazole-5-carbaldehyde .

Activité Biologique

1-(2-(Methylsulfonyl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde is a compound belonging to the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate azides with alkyne derivatives under copper-catalyzed conditions (click chemistry). This method allows for the efficient formation of the triazole ring while introducing various functional groups that can enhance biological activity.

Antimicrobial Properties

Recent studies have indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against a variety of bacterial strains including Escherichia coli and Staphylococcus aureus. In vitro assays demonstrated that these compounds disrupt bacterial cell wall synthesis and inhibit growth.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of triazoles has been extensively studied. For instance, compounds structurally related to this compound have been evaluated for their ability to inhibit tumor cell proliferation. Research has shown that these compounds can induce apoptosis in various cancer cell lines by activating caspase pathways.

Case Study:

A study evaluated the effects of several triazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives exhibited IC50 values as low as 5 µM, significantly lower than standard chemotherapeutics like doxorubicin.

| Cell Line | Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| MCF-7 | Triazole Derivative A | 5.0 | Caspase activation |

| MDA-MB-231 | Triazole Derivative B | 7.5 | Microtubule destabilization |

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding affinities of this compound to various biological targets. These studies indicate strong interactions with proteins involved in cancer progression and microbial resistance mechanisms.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(2-(Methylsulfonyl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde?

The compound can be synthesized via a one-pot multicomponent Hantzsch dihydropyridine reaction using ethanol as a solvent at 80°C for 2 hours. Key precursors include substituted triazole-carbaldehyde derivatives and alkylating agents. Post-synthetic oxidation of intermediate alcohols (e.g., (1H-1,2,3-triazol-4-yl)methanol) using Jones reagent (CrO₃ in H₂SO₄) yields the aldehyde functionality .

Q. Which spectroscopic methods are most effective for confirming the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying substituent positions and methylsulfonyl group integration. Infrared (IR) spectroscopy confirms the aldehyde carbonyl stretch (~1700 cm⁻¹). Single-crystal X-ray diffraction provides definitive structural validation, with refinement performed using SHELXL .

Q. How can researchers assess the biological activity of this triazole-carbaldehyde derivative?

Standard methodologies include cytotoxicity assays (e.g., MTT) against cancer cell lines (e.g., A549 lung carcinoma) to determine IC₅₀ values. Comparative analysis with structurally similar triazole derivatives (e.g., fluorophenyl or chlorophenyl analogs) helps establish structure-activity relationships .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved during structural verification?

Discrepancies may arise from dynamic effects in solution (e.g., rotational isomerism) versus static crystal structures. Cross-validation using high-resolution mass spectrometry (HRMS) and computational chemistry tools (e.g., density functional theory, DFT) can reconcile differences. SHELX refinement parameters (R factor < 0.05) ensure crystallographic reliability .

Q. What strategies address low yields in the synthesis of methylsulfonyl-substituted triazoles?

Yield optimization requires controlling reaction parameters:

- Solvent polarity : Ethanol or DMF enhances solubility of intermediates.

- Temperature : Elevated temperatures (80–100°C) accelerate cyclization but may degrade sensitive aldehyde groups.

- Catalysis : Copper(I) catalysts (e.g., Cu(OAc)₂) improve regioselectivity in click chemistry-derived triazoles .

Q. How can computational modeling guide the design of analogs with improved pharmacokinetics?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins (e.g., kinases or oxidoreductases). Pharmacophore modeling identifies critical substituents (e.g., methylsulfonyl for solubility, aldehyde for covalent binding). ADMET predictors evaluate metabolic stability and toxicity .

Q. What experimental approaches resolve crystallization challenges for X-ray analysis?

Slow evaporation from polar aprotic solvents (e.g., DMSO/EtOH mixtures) promotes crystal growth. For twinned crystals, SHELXD or SHELXE can deconvolute overlapping diffraction patterns. High-resolution data (≤0.8 Å) minimizes model bias .

Data Analysis and Methodological Challenges

Q. How should researchers interpret contradictory bioactivity data between in vitro and in vivo models?

Discrepancies often stem from poor bioavailability or metabolic instability. Mitigation strategies include:

- Prodrug modification : Masking the aldehyde group as an acetal.

- Formulation optimization : Liposomal encapsulation to enhance cellular uptake.

- Pharmacokinetic profiling : LC-MS/MS quantification of plasma and tissue concentrations .

Q. What protocols validate the purity of synthetic batches for pharmacological studies?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) at ≥98% purity is standard. Orthogonal methods like thin-layer chromatography (TLC) and differential scanning calorimetry (DSC) confirm homogeneity. Residual solvents are quantified via gas chromatography (GC) .

Q. How can researchers stabilize the aldehyde group during long-term storage?

Store the compound under inert atmosphere (N₂ or Ar) at –20°C in amber vials to prevent oxidation. Lyophilization with cryoprotectants (e.g., trehalose) maintains stability in solid form. Periodic FT-IR monitoring detects aldehyde oxidation to carboxylic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.